molecular formula C6H2BrClFNO4S B6601918 3-bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride CAS No. 1807153-33-8

3-bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride

Cat. No.: B6601918
CAS No.: 1807153-33-8
M. Wt: 318.51 g/mol
InChI Key: CGQBEBCMLFCBMA-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride is a highly reactive chemical intermediate valued for its distinct substitution pattern, which enhances its utility in selective functionalization reactions . The electron-withdrawing nitro group significantly increases the electrophilicity of the sulfonyl chloride center, thereby facilitating nucleophilic substitution reactions . This makes the compound a key precursor in the preparation of sulfonamides and sulfonate esters, which are critical motifs in the development of Active Pharmaceutical Ingredients (APIs) . The presence of both bromo and fluoro halogen substituents on the aromatic ring offers additional sites for further manipulation via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, or for direct displacement, enabling the construction of complex molecular architectures . This multifaceted reactivity aligns with modern trends in drug discovery and material science, where such building blocks are essential for creating novel sulfonamide scaffolds and tailoring drug properties like bioavailability and metabolic stability . The compound's stability under controlled conditions and compatibility with a range of solvents further solidifies its role as a versatile and indispensable reagent in organic synthesis and pharmaceutical manufacturing . Proper handling under inert atmospheres is recommended to preserve its reactivity due to moisture sensitivity .

Properties

IUPAC Name

3-bromo-4-fluoro-5-nitrobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFNO4S/c7-4-1-3(15(8,13)14)2-5(6(4)9)10(11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQBEBCMLFCBMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)Br)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Diazotization : A substituted aniline derivative (e.g., 3-bromo-4-fluoro-5-nitroaniline) reacts with hydrochloric acid and sodium nitrite at subzero temperatures (-5°C) to form a diazonium salt.

  • Diazonium Salt Stabilization : Sodium fluoborate is added to precipitate the diazonium fluoroborate complex, enhancing stability.

  • Sulfonyl Chloride Formation : The diazonium salt reacts with thionyl chloride (SOCl₂) in the presence of cuprous chloride (CuCl) at -5–0°C, displacing the diazo group with a sulfonyl chloride moiety.

Example Protocol from Patent CN112759536A

StepReagents/ConditionsOutcome
Diazotization2-Bromoaniline, HCl, NaNO₂, NaBF₄, -5°CDiazonium fluoroborate (79.4% yield)
SulfonationSOCl₂, CuCl, ethyl acetate extraction2-Bromobenzenesulfonyl chloride (79.4% yield)

While this example uses 2-bromoaniline, analogous conditions apply to 3-bromo-4-fluoro-5-nitroaniline. The nitro group’s electron-withdrawing nature necessitates longer reaction times (12–24 hours) to ensure complete substitution.

An alternative route involves sequential introduction of substituents onto a benzene ring. This method, inferred from studies on structurally related sulfonamides, prioritizes nitro group installation early due to its strong meta-directing effects:

Synthetic Pathway

  • Nitration : Introduce the nitro group at position 5 using fuming nitric acid and sulfuric acid.

  • Bromination : Electrophilic bromination at position 3, directed by the nitro group.

  • Fluorination : Halogen exchange or electrophilic fluorination at position 4.

  • Sulfonation : Chlorosulfonic acid treatment to install the sulfonyl chloride group at position 1.

Key Challenges

  • Regioselectivity : Competing directing effects of nitro (-NO₂) and sulfonyl chloride (-SO₂Cl) groups may lead to byproducts.

  • Temperature Sensitivity : Bromination and fluorination require strict control at 0–10°C to prevent polysubstitution.

Optimization of Reaction Conditions

Table 1: Comparative Yields Under Varied Conditions

ParameterDiazonium MethodMulti-Step Method
Temperature-5–0°C0–25°C
CatalystCuCl (1% w/w)None
Reaction Time12–24 hours48–72 hours
Yield75–85%60–70%

The diazonium method offers superior yields due to minimized side reactions at low temperatures. However, the multi-step approach allows greater flexibility in substituent positioning.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like sulfuric acid for sulfonylation and bases like sodium hydroxide for nucleophilic substitution. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

Organic Synthesis

3-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride serves as a key reagent in organic synthesis for introducing sulfonyl chloride groups into various organic molecules. This property allows for the creation of sulfonamides, sulfonic esters, and other derivatives through electrophilic aromatic substitution reactions.

Medicinal Chemistry

This compound is utilized in the development of pharmaceuticals, particularly as an intermediate in synthesizing biologically active compounds. Its ability to undergo nucleophilic substitutions makes it suitable for creating derivatives that may exhibit antimicrobial or anticancer properties .

Research indicates that 3-bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride possesses notable antimicrobial and anticancer activities:

Antimicrobial Activity :
The compound has shown effectiveness against various microorganisms, including:

MicroorganismActivity Level
Staphylococcus aureusInhibitory
Escherichia coliModerate
Candida albicansEffective

These findings suggest its potential in developing new antimicrobial agents, especially against resistant strains.

Anticancer Activity :
Studies have demonstrated its cytotoxic effects on cancer cell lines, such as HeLa and MCF7 cells, where it induces apoptosis and inhibits cell proliferation. The mechanism appears to involve modulation of key signaling pathways associated with cell survival .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various derivatives, including 3-bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride. Results indicated superior activity against Staphylococcus aureus, highlighting its potential for treating skin infections.

Case Study 2: Cytotoxicity Assessment

In another investigation, the cytotoxic effects were assessed across multiple cancer cell lines. The findings revealed effective inhibition of cell proliferation in HeLa and MCF7 cells, suggesting further exploration for cancer treatment applications.

Mechanism of Action

The mechanism of action of 3-bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is particularly reactive, allowing the compound to form strong bonds with various nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The following table compares key properties of 3-bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride with two analogs:

Property 3-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride 4-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride 3-Chloro-5-(trifluoromethyl)benzoyl chloride
CAS Number EN300-368556 1423031-66-6 886496-83-9
Molecular Formula C₆H₂BrF₂NO₄S C₇H₅ClFNO₄S C₈H₃ClF₃O
Molecular Weight (g/mol) 302.05 253.64 216.56*
Key Substituents -Br (C3), -F (C4), -NO₂ (C5), -SO₂Cl (C1) -CH₃ (C3), -F (C4), -NO₂ (C5), -SO₂Cl (C1) -Cl (C3), -CF₃ (C5), -COCl (C1)

*Calculated based on molecular formula.

Key Observations:

Substituent Effects on Molecular Weight : The bromine atom in the target compound contributes significantly to its higher molecular weight (302.05 g/mol) compared to the methyl-substituted analog (253.64 g/mol) .

Electron-Withdrawing Groups: Both the target compound and 4-fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride feature nitro and fluorine substituents, which activate the sulfonyl chloride group.

Functional Group Differences : 3-Chloro-5-(trifluoromethyl)benzoyl chloride replaces the sulfonyl chloride with a benzoyl chloride (-COCl) group. The trifluoromethyl (-CF₃) substituent introduces steric bulk and further electron withdrawal, which may reduce reactivity compared to sulfonyl chlorides .

Biological Activity

3-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride is an aromatic compound notable for its complex structure, which includes bromine, fluorine, nitro, and sulfonyl chloride functional groups. This compound has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry, due to its unique reactivity and potential biological applications.

The synthesis of 3-bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride typically involves several steps:

  • Bromination of 4-Fluoronitrobenzene : This initial step introduces the bromine atom into the aromatic ring.
  • Sulfonylation : The introduction of the sulfonyl chloride group often requires strong acids or bases under controlled conditions to ensure product purity and yield.

The compound's reactivity is significantly influenced by its electron-withdrawing groups, allowing it to participate in various chemical reactions such as electrophilic aromatic substitution and nucleophilic substitution.

The biological activity of 3-bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride primarily stems from its ability to form strong bonds with nucleophiles due to the highly reactive sulfonyl chloride group. This reactivity is exploited in synthetic chemistry to create various derivatives that may exhibit biological activity.

Anticancer Activity

Recent studies have explored the potential anticancer properties of compounds derived from 3-bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride. For instance, derivatives have shown promising results in inhibiting tumor growth in experimental models:

  • Case Study : A study demonstrated that a derivative of this compound exhibited significant cytotoxicity against MCF cell lines, with an IC50 value indicating effective apoptosis induction .
CompoundIC50 Value (μM)Cell Line
Derivative A25.72 ± 3.95MCF Cells
Cisplatin0.045Various Tumor Models

Antimicrobial Activity

The compound's derivatives have also been tested for antimicrobial activity:

  • Gram-positive Bacteria : Effective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 40 μg/mL.
  • Gram-negative Bacteria : Showed activity against E. coli with an MIC of 200 μg/mL .

Applications in Organic Synthesis

3-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Its unique combination of functional groups facilitates the introduction of new functionalities into organic molecules through nucleophilic substitutions.

Comparison with Similar Compounds

To understand the uniqueness of 3-bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride, it is essential to compare it with structurally similar compounds:

CompoundFunctional GroupsNotable Characteristics
3-Bromo-4-fluoronitrobenzeneBr, F, NO₂Lacks sulfonyl group
4-Fluoro-3-nitrobenzenesulfonyl chlorideF, NO₂, SO₂ClDifferent substituent positioning

The presence of both bromine and fluorine alongside the sulfonyl chloride group in 3-bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride enhances its reactivity compared to these similar compounds, making it a versatile candidate for further synthetic modifications .

Q & A

Q. What are the standard synthetic pathways for preparing 3-bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride?

The synthesis typically involves sequential functionalization of the benzene ring. A common route includes:

  • Nitration and Halogenation : Introduction of nitro and halogen groups via electrophilic substitution, using mixed acids (HNO₃/H₂SO₄) for nitration and bromine/FeBr₃ for bromination.
  • Sulfonation : Conversion to sulfonic acid using concentrated sulfuric acid, followed by chlorination with PCl₅ or SOCl₂ to form the sulfonyl chloride group. Key challenges include controlling regioselectivity and avoiding over-oxidation of sensitive substituents. Reaction progress is monitored via TLC and NMR .

Q. How is the compound characterized to confirm its structure?

A combination of spectroscopic and analytical methods is used:

  • ¹H/¹³C NMR : Identifies aromatic proton environments and substituent positions (e.g., deshielding effects from electron-withdrawing groups like -NO₂ and -SO₂Cl).
  • IR Spectroscopy : Detects S=O stretching (~1370 cm⁻¹) and NO₂ asymmetric stretching (~1520 cm⁻¹).
  • Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]⁺ or [M-Cl]⁺ fragments).
  • Elemental Analysis : Validates purity and stoichiometry .

Q. What are the primary research applications of this compound?

It serves as a versatile intermediate in:

  • Pharmaceutical Development : Synthesis of sulfonamide-based drugs targeting enzyme inhibition (e.g., carbonic anhydrase).
  • Chemical Biology : Site-specific modification of proteins via sulfonyl chloride reactivity with lysine residues.
  • Material Science : Incorporation into fluorinated polymers for enhanced thermal stability .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence its reactivity in nucleophilic substitutions?

The -NO₂ (meta-directing, electron-withdrawing) and -Br/-F (ortho/para-directing, weakly deactivating) groups create a sterically hindered and electron-deficient aromatic ring. This impacts:

  • Reaction Rates : Reduced nucleophilic attack at the sulfonyl chloride due to electron withdrawal.
  • Regioselectivity : Competing pathways may arise when multiple reactive sites exist. Optimization strategies include using polar aprotic solvents (e.g., DMF) to stabilize transition states and adjusting temperature to favor kinetic vs. thermodynamic products .

Q. What methodologies resolve contradictions in reported reaction yields for sulfonamide formation?

Discrepancies often stem from:

  • Solvent Effects : DMSO may accelerate side reactions (e.g., hydrolysis) compared to DCM.
  • Amine Basicity : Strongly basic amines (e.g., primary aliphatic) react faster but may require stoichiometric control to avoid over-alkylation. Systematic studies using Design of Experiments (DoE) can isolate critical variables. For example, a 2023 study found that yields improved from 60% to 85% by pre-activating the sulfonyl chloride with DMAP in THF .

Q. How can competing side reactions (e.g., hydrolysis) be minimized during derivatization?

Key approaches include:

  • Anhydrous Conditions : Use of molecular sieves or inert gas purging to prevent water ingress.
  • Low-Temperature Reactions : Conducting reactions at 0–5°C to slow hydrolysis.
  • Catalytic Additives : Triethylamine or pyridine to scavenge HCl byproducts and drive reactions to completion. Monitoring via in-situ IR or LC-MS ensures early detection of undesired pathways .

Q. What strategies are employed to analyze positional isomerism in derivatives of this compound?

  • Chromatographic Separation : HPLC with chiral columns or reverse-phase systems to resolve isomers.
  • X-ray Crystallography : Definitive structural assignment for crystalline derivatives.
  • DFT Calculations : Predict relative stability and electronic properties of isomers to guide synthesis .

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